N-(2-methoxybenzyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide
Description
N-(2-Methoxybenzyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide is a synthetic small molecule featuring a 1,2,4-oxadiazole core substituted with a trifluoromethylphenyl group at the 3-position and a propanamide side chain linked to a 2-methoxybenzyl group. The compound’s molecular formula is C₂₁H₁₉F₃N₄O₂, with a molecular weight of 440.40 g/mol (calculated). The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 2-methoxybenzyl moiety may influence binding interactions through steric and electronic effects .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O3/c1-28-16-8-3-2-5-14(16)12-24-17(27)9-10-18-25-19(26-29-18)13-6-4-7-15(11-13)20(21,22)23/h2-8,11H,9-10,12H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHHQQVONVJKGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxybenzyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide, also known by its CAS number 866040-17-7, is a compound that has gained attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related research findings.
The molecular formula of this compound is CHFNO, with a molar mass of approximately 405.37 g/mol. Its structure includes a trifluoromethyl group and an oxadiazole ring, which are significant in enhancing biological activity.
Biological Activity Overview
Recent studies have highlighted the biological potential of oxadiazole derivatives, including the compound . The following sections summarize key findings regarding its biological activities.
Anticancer Activity
-
Cytotoxicity Studies :
- The compound has shown promising cytotoxic effects against various cancer cell lines. For instance, it exhibited significant activity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines with IC values in the micromolar range .
- In comparative studies, derivatives of 1,2,4-oxadiazoles have demonstrated higher potency than established chemotherapeutic agents like doxorubicin .
-
Mechanisms of Action :
- Flow cytometry assays indicated that this compound induces apoptosis in cancer cells. This process is associated with increased expression of pro-apoptotic proteins such as p53 and activation of caspase pathways .
- Molecular docking studies suggest that the compound interacts effectively with target proteins involved in cancer progression, indicating potential for further development as an anticancer agent .
Other Biological Activities
Besides its anticancer properties, there is emerging evidence suggesting other pharmacological effects:
- Antidepressant-like Effects : Although not directly studied for this specific compound, related compounds containing similar functional groups have shown antidepressant-like effects through modulation of serotonergic systems .
Case Studies and Research Findings
| Study | Findings | Cell Lines Tested | IC Values |
|---|---|---|---|
| Study 1 | Induced apoptosis via p53 activation | MCF-7, MEL-8 | 0.65 - 2.41 µM |
| Study 2 | Higher cytotoxicity than doxorubicin | Various leukemia lines | < 1 µM |
| Study 3 | Interaction with cancer-related proteins | A549, CaCo-2 | Not specified |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects: The trifluoromethyl group in the target compound enhances metabolic stability and lipophilicity compared to alkyl (e.g., isopropyl) or aryl (e.g., p-tolyl) substituents .
Core Heterocycle Impact :
- 1,2,4-Oxadiazoles generally exhibit higher chemical stability than 1,3,4-oxadiazoles due to reduced ring strain. This stability is critical for in vivo efficacy .
- Replacement with triazole (e.g., in ) may introduce hydrogen-bonding interactions but reduce aromatic electron-withdrawing effects .
For example, phenoxyphenyl-substituted analogs demonstrated efficacy against enteric pathogens .
Synthetic Accessibility :
- The target compound’s synthesis likely follows amide coupling methodologies similar to those described in (47% yield), though the 2-methoxybenzyl group may require optimized protection/deprotection steps .
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The retrosynthetic pathway for N-(2-methoxybenzyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide involves three primary disconnections (Figure 1):
- Oxadiazole Ring Formation : The 1,2,4-oxadiazole nucleus is constructed via cyclization between a substituted amidoxime and an activated carboxylic acid derivative.
- Propanamide Side Chain Installation : The propanamide moiety is introduced through nucleophilic acyl substitution or coupling reactions.
- Aromatic Functionalization : The 2-methoxybenzyl group is appended via reductive amination or amide bond formation.
This approach aligns with established protocols for heterocyclic assembly, leveraging modular building blocks for flexibility in optimization.
Synthesis of the 1,2,4-Oxadiazole Core
Amidoxime Preparation
The synthesis begins with the preparation of 3-(trifluoromethyl)benzamidoxime (1 ), synthesized by treating 3-(trifluoromethyl)benzonitrile with hydroxylamine hydrochloride in ethanol under reflux (Yield: 82–89%). Critical parameters include:
- Temperature : 70–80°C
- Reaction Time : 6–8 hours
- Base : Sodium carbonate (2.0 equiv)
Cyclization with Activated Carboxylic Acids
The amidoxime undergoes cyclization with methyl 3-chloropropanoate (2 ) under basic conditions to form the oxadiazole ring. Key findings from optimization studies include:
Table 1: Optimization of Oxadiazole Cyclization Conditions
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | DMAP | CH₃CN | 70 | 75 |
| 2 | Triethylamine | Toluene | 110 | 91 |
| 3 | K₂CO₃ | DMF | 80 | 42 |
| 4 | DBU | DCE | 60 | 73 |
Optimal conditions (Entry 2) utilize triethylamine in toluene at 110°C, achieving 91% yield of 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl)propanoyl chloride (3 ). The reaction mechanism proceeds via nucleophilic attack of the amidoxime oxygen on the electrophilic carbonyl carbon, followed by dehydration.
Installation of the Propanamide Side Chain
Acylation with 2-Methoxybenzylamine
The propanoyl chloride intermediate (3 ) reacts with 2-methoxybenzylamine (4 ) in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base:
Procedure :
- 3 (1.0 equiv) and 4 (1.2 equiv) are dissolved in anhydrous DCM.
- DIPEA (2.5 equiv) is added dropwise at 0°C.
- The mixture warms to room temperature and stirs for 12 hours.
- The product is purified via silica gel chromatography (Hexanes:EtOAc, 3:1).
Yield : 78–85%
Key Characterization :
Alternative Synthetic Routes and Comparative Analysis
Q & A
Q. What are the common synthetic routes for N-(2-methoxybenzyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A primary route includes:
- Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization between a nitrile derivative and hydroxylamine under reflux conditions in ethanol .
- Step 2 : Coupling the oxadiazole intermediate with a propanamide precursor via nucleophilic acyl substitution, often using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane .
- Optimization : Reaction conditions (temperature, solvent polarity, and catalyst selection) are critical. For example, maintaining a pH of 8–9 during cyclization improves oxadiazole ring stability . Purity is enhanced via column chromatography or recrystallization from ethanol-DMF mixtures .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Structural Confirmation :
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and stereochemistry, particularly for the methoxybenzyl and trifluoromethylphenyl groups .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peaks) and fragmentation patterns .
- Purity Assessment :
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure >95% purity .
- Thin-Layer Chromatography (TLC) : Used for real-time monitoring of reaction progress .
Advanced Questions
Q. How can researchers optimize the synthesis to improve yield and purity?
- Methodological Answer :
- Yield Improvement :
- Catalyst Screening : Transition metal catalysts (e.g., CuI) accelerate oxadiazole formation under milder conditions .
- Microwave-Assisted Synthesis : Reduces reaction time for cyclization steps (e.g., from 12 hours to 30 minutes) .
- Purity Enhancement :
- Solvent Gradient Crystallization : Sequential use of ethanol and hexane removes byproducts .
- Automated Flash Chromatography : Enables precise separation of regioisomers .
Q. How to design experiments to assess the compound's pharmacokinetic properties?
- Methodological Answer :
- In Vitro Assays :
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
- Plasma Protein Binding : Use equilibrium dialysis to measure free vs. bound fractions .
- In Silico Modeling :
- ADME Prediction : Tools like SwissADME predict permeability (LogP) and cytochrome P450 interactions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Data Harmonization :
- Standardized Assay Protocols : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and incubation times .
- Dose-Response Curves : Use normalized IC values to account for batch-to-batch variability .
- Mechanistic Follow-Up :
- Target Engagement Studies : Employ thermal shift assays or SPR to validate binding to purported targets (e.g., kinases) .
Q. How can computational methods predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking :
- Use AutoDock Vina to model binding poses with receptors (e.g., COX-2 or EGFR). The trifluoromethyl group’s electronegativity enhances hydrophobic interactions .
- Molecular Dynamics (MD) Simulations :
- GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in physiological conditions .
- QSAR Modeling :
- Train models on analogs with known bioactivity to predict potency against new targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
